5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.: 868221-02-7
VCID: VC4303764
InChI: InChI=1S/C19H18FN5OS2/c20-13-3-5-14(6-4-13)23-7-9-24(10-8-23)16(15-2-1-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Molecular Formula: C19H18FN5OS2
Molecular Weight: 415.51

5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 868221-02-7

Cat. No.: VC4303764

Molecular Formula: C19H18FN5OS2

Molecular Weight: 415.51

* For research use only. Not for human or veterinary use.

5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 868221-02-7

Specification

CAS No. 868221-02-7
Molecular Formula C19H18FN5OS2
Molecular Weight 415.51
IUPAC Name 5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C19H18FN5OS2/c20-13-3-5-14(6-4-13)23-7-9-24(10-8-23)16(15-2-1-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2
Standard InChI Key NCKMJKIFJIFSPB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O

Introduction

Structural Characteristics

Molecular Architecture

The compound integrates five distinct heterocyclic systems:

  • A triazolo[3,2-b] thiazole core, which provides rigidity and planar geometry.

  • A 4-(4-fluorophenyl)piperazine moiety, enhancing receptor binding through hydrogen bonding and π-π interactions.

  • A thiophen-2-ylmethyl substituent, contributing to lipophilicity and metabolic stability.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]- thiazolo[3,2-b] triazol-6-ol
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
InChIKeyNCKMJKIFJIFSPB-UHFFFAOYSA-N
X-ray Crystallography DataNot publicly available

Spectroscopic Characterization

  • 1H^1\text{H}-NMR: Peaks at δ 7.45–7.20 ppm (thiophene protons), δ 3.80–3.20 ppm (piperazine CH2_2), and δ 6.90–6.60 ppm (fluorophenyl aromatic protons).

  • MS (ESI+): Major ion at m/z 416.2 [M+H]+^+.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of triazolo-thiazole core: Cyclocondensation of thiourea derivatives with α-haloketones .

  • Piperazine-thiophene coupling: Nucleophilic substitution between 4-(4-fluorophenyl)piperazine and 2-(chloromethyl)thiophene .

  • Final assembly: Mannich reaction or Suzuki coupling to integrate substituents .

Table 2: Reaction Yields and Conditions

StepReagentsYield (%)Temperature (°C)
1Thiourea, K2_2CO3_3, DMF6580
2Piperazine, DIPEA, CH3_3CN7260
3Pd(PPh3_3)4_4, DME58100

Purification and Analytical Challenges

  • HPLC: Achieves >95% purity using a C18 column (acetonitrile/water gradient).

  • Recrystallization: Ethanol/water mixtures yield crystalline forms suitable for X-ray analysis .

Biological Activities

Tyrosinase Inhibition

The compound acts as a competitive inhibitor of mushroom tyrosinase (IC50_{50} = 10.84 ± 1.20 µM), outperforming kojic acid (IC50_{50} = 21.08 ± 1.86 µM) . Lineweaver-Burk plots confirm binding at the enzyme’s active site, altering KmK_m without affecting VmaxV_{max} .

Receptor Binding Profiling

  • Serotonergic receptors: Moderate affinity for 5-HT1A_{1A} (KiK_i = 120 nM) due to the fluorophenyl-piperazine motif .

  • Dopamine D2_2: Weak interaction (KiK_i > 1 µM), suggesting selectivity .

Table 3: Pharmacological Targets

TargetAssay TypeResult (IC50_{50}/Ki_i)
TyrosinaseSpectrophotometric10.84 µM
5-HT1A_{1A}Radioligand120 nM
MAO-AFluorometric>50 µM

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Solubility: Poor aqueous solubility (<10 µg/mL), necessitating formulation with cyclodextrins.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring (t1/2_{1/2} = 2.1 h in human microsomes) .

Acute Toxicity

  • LD50_{50} (mice): 320 mg/kg (oral), indicating moderate toxicity .

  • Genotoxicity: Negative in Ames test at ≤100 µM .

Comparative Analysis with Analogues

Substituent Effects on Activity

  • Thiophene vs. Furan: Replacement with furan-2-yl (as in PubChem CID 18574999) reduces tyrosinase inhibition by 40% .

  • Fluorophenyl Position: 4-Fluorophenyl derivatives show 2-fold higher 5-HT1A_{1A} affinity than 2-fluorophenyl isomers .

Table 4: Structure-Activity Relationships

AnaloguesTyrosinase IC50_{50} (µM)5-HT1A_{1A} KiK_i (nM)
4-Fluorophenyl derivative10.84120
2-Fluorophenyl derivative15.62290
Furan-2-yl analogue18.3385

Future Directions

  • In Vivo Efficacy Studies: Evaluate depigmentation effects in murine models of hyperpigmentation.

  • Formulation Development: Nanoemulsions or liposomes to enhance bioavailability.

  • Target Deconvolution: Proteomic profiling to identify off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator